Pedatisectine F
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Overview
Description
Pedatisectine F is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pedatisectine F suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pedatisectine F including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pedatisectine F, along with other compounds like hypoxanthine, erythritol, uridine, and pedatisectine G, were isolated from Rhizoma Pinelliae Pedatisecta. Pedatisectine F is noted as a new compound with potential pharmacological properties (Wang, Wen, Yang, & Qin, 1997).
Studies on Pinellia pedatisecta Schott extract (PE), which might contain Pedatisectine F, demonstrated significant anti-tumor effects in HPV+ cervical cancer models. This includes the increase in apoptosis and necrosis in cancer cells, inhibition of cell cycle progression, and activation of immune responses within the tumor microenvironment (Huang, Zhang, Yao, Zhang, & Peng, 2018).
A lipid-soluble extract from Pinellia pedatisecta Schott, potentially containing Pedatisectine F, enhanced antitumor T cell responses. This was achieved by restoring activation and maturation of tumor-associated dendritic cells, suggesting its potential as an immunomodulatory drug for cancer treatment (Wang, Huang, Yao, Li, Xu, Ye, Gui, 2019).
Another study indicated that a lipid-soluble extract from Pinellia pedatisecta Schott, like Pedatisectine F, showed synergistic effects with cisplatin on human cervical carcinoma cell lines, enhancing the expression of markers of DNA damage response in cells (Zhang, Zhang, Yu, Huang, Li, Xu, 2017).
properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZAQNFLUSEYDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(C(C(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.